
1-Isopropyl-2-phenyl-1H-indole
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Description
1-Isopropyl-2-phenyl-1H-indole is a substituted indole derivative characterized by an isopropyl group at the N1 position and a phenyl substituent at the C2 position of the indole ring. Indoles are privileged scaffolds in medicinal chemistry due to their versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The substitution pattern of this compound introduces steric bulk and lipophilicity, which can influence its pharmacokinetic and pharmacodynamic profiles.
Comparison with Similar Compounds
Comparison with Similar Indole Derivatives
Structural and Electronic Comparisons
Substituent Effects
1-Isopropyl-2-(methylthio)-3-(1-phenylallyl)-1H-indole (4a1) :
- Substituents : Methylthio (C2), phenylallyl (C3), isopropyl (N1).
- Key Differences : The methylthio group introduces sulfur-based electron-withdrawing effects, while the phenylallyl moiety adds π-conjugation. This contrasts with the simpler phenyl group at C2 in the target compound.
- Synthetic Yield : 79% (vs. unspecified for 1-Isopropyl-2-phenyl-1H-indole).
- 1H-3-{4-[(3-Dimethylaminopropyl)aminomethyl]phenyl}-2-phenylindole : Substituents: Phenyl (C2), dimethylaminopropyl-aminomethyl (C3). Key Differences: The C3 substituent introduces a tertiary amine, enhancing solubility in polar solvents.
- Nitro-Substituted Indole Derivatives : Substituents: Nitro (C-NO2) and phenyl groups. Key Differences: The nitro group is strongly electron-withdrawing, shifting NMR signals (e.g., δ 147.14 ppm for C-NO2 ), whereas this compound lacks such electron-deficient groups.
Steric and Physicochemical Properties
Spectroscopic and Analytical Data
Compound | 13C-NMR (δ, ppm) | HRMS (m/z) |
---|---|---|
Nitro-Substituted Indole | 147.14 (C-NO2) | 253.0979 [M+H]+ |
1-(3-(4-Chlorophenoxy)propyl)-1H-indole-2-carboxylic acid | N/A | 357.1 [M+H]+ |
4a1 | N/A | Not reported |
The absence of nitro or carboxylic acid groups in this compound simplifies its NMR spectrum, with aromatic carbons expected near δ 120–136 ppm .
Properties
Molecular Formula |
C17H17N |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-phenyl-1-propan-2-ylindole |
InChI |
InChI=1S/C17H17N/c1-13(2)18-16-11-7-6-10-15(16)12-17(18)14-8-4-3-5-9-14/h3-13H,1-2H3 |
InChI Key |
IKHCGFKCBKWMQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C=C1C3=CC=CC=C3 |
Origin of Product |
United States |
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